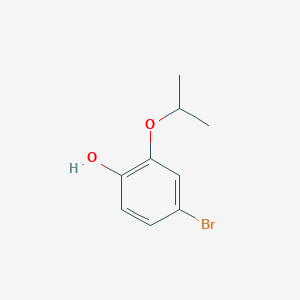

4-Bromo-2-isopropoxyphenol

概要

説明

4-Bromo-2-isopropoxyphenol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the second position on the phenol ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropoxyphenol typically involves the bromination of 2-isopropoxyphenol. One common method includes the use of pyridinium tribromide as the brominating agent in dichloromethane as the solvent. The reaction is carried out at room temperature for about six hours. After the reaction, the mixture is quenched with aqueous hydrochloric acid, and the organic phase is separated and purified to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions: 4-Bromo-2-isopropoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the compound’s properties.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like potassium permanganate can oxidize the phenolic group.

Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

Oxidation Products: Quinones or other oxidized derivatives.

Coupling Products: Biaryl compounds or other complex structures.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

4-Bromo-2-isopropoxyphenol has been investigated for its pharmacological properties, particularly its interaction with neurotransmitter systems. It is structurally related to compounds that exhibit GABAergic activity, making it a candidate for the treatment of neurological disorders such as epilepsy and anxiety. Research indicates that phenolic compounds can influence GABA receptors, which are crucial for inhibitory neurotransmission in the brain .

Case Study: Neurological Treatments

A patent (US9630896B2) discusses the use of phenolic compounds like this compound in treating conditions such as convulsions, tremors, and other neurological disorders. The study highlights the compound's ability to interact with cell membranes and potentially modulate neurotransmitter activity . This interaction suggests a pathway for developing new treatments for conditions like Parkinson's disease and multiple sclerosis.

Environmental Science

Endocrine Disruption Monitoring

this compound is part of a broader category of halogenated organic compounds (HOCs) that have raised concerns regarding their environmental impact and potential as endocrine disruptors. Human biological monitoring studies have shown that exposure to such compounds can lead to significant health risks, necessitating the development of monitoring strategies .

Case Study: Exposure Assessment

Research published in Environmental Science & Technology examined prenatal exposure to halogenated compounds, including phenolic derivatives. The findings indicated that exposure could be linked to adverse developmental outcomes, emphasizing the need for regulatory measures and monitoring of these compounds in the environment .

Materials Science

Synthesis of Functional Materials

The compound has also been explored for its utility in synthesizing functional materials. Its brominated structure allows it to participate in electrophilic substitution reactions, which can be leveraged to create novel polymers or coatings with specific properties .

Data Table: Synthesis Yields of Related Compounds

作用機序

The mechanism of action of 4-Bromo-2-isopropoxyphenol largely depends on its interactions with other molecules. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attach to the phenol ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .

類似化合物との比較

2-Isopropoxyphenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its reactivity and applications.

生物活性

4-Bromo-2-isopropoxyphenol is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of endocrine disruption and its implications for human health. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Molecular Formula : C10H13BrO2

Molecular Weight : 243.12 g/mol

CAS Number : 138505-27-8

Structure : The compound features a bromine atom and an isopropoxy group attached to a phenolic structure, which may influence its biological interactions.

This compound is believed to act as an endocrine disruptor. Endocrine disruptors can interfere with hormone functions in the body, leading to various health issues. The following mechanisms have been identified:

- Estrogenic Activity : Some studies suggest that compounds similar to this compound can mimic estrogen and bind to estrogen receptors, potentially leading to altered reproductive functions and developmental issues.

- Antioxidant Properties : Certain phenolic compounds exhibit antioxidant activity, which can mitigate oxidative stress in cells. This property may provide protective effects against cellular damage.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

- Endocrine Disruption : Research indicates that exposure to brominated phenols can lead to hormonal imbalances. A study highlighted the presence of brominated flame retardants in human tissues and their correlation with endocrine disruption, suggesting similar potential for this compound .

- Cytotoxicity and Genotoxicity : In vitro studies have shown that certain brominated phenols can induce cytotoxic effects in mammalian cells. For instance, compounds with similar structures have been associated with DNA damage and increased cell death rates .

- Metabolic Pathways : The metabolism of this compound may involve cytochrome P450 enzymes, which are crucial for the biotransformation of many xenobiotics. This metabolic pathway could influence its bioavailability and toxicity .

Case Studies

Several case studies have investigated the biological implications of exposure to halogenated compounds, including this compound:

- Prenatal Exposure Studies : A study explored prenatal exposure to halogenated compounds and their potential effects on fetal development. The findings suggested a link between exposure levels and adverse developmental outcomes, emphasizing the need for further research on specific compounds like this compound .

- Human Biological Monitoring : Human biomonitoring studies have reported increasing levels of brominated compounds in populations over recent decades. These trends highlight the importance of monitoring exposure to such chemicals due to their potential health risks .

Data Table

| Study | Findings | Implications |

|---|---|---|

| Study A (2013) | Identified endocrine-disrupting properties | Potential reproductive health risks |

| Study B (2018) | Observed cytotoxic effects in vitro | Concerns over cellular integrity |

| Study C (2020) | Linked prenatal exposure to developmental issues | Need for regulatory scrutiny |

特性

IUPAC Name |

4-bromo-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOYQPKNGGAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。